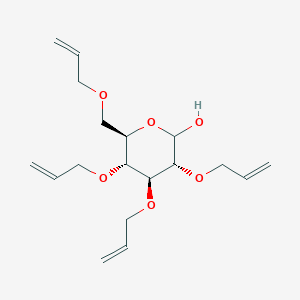

2,3,4,6-Tetra-o-allyl-d-glucopyranose

Description

BenchChem offers high-quality 2,3,4,6-Tetra-o-allyl-d-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,6-Tetra-o-allyl-d-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-tris(prop-2-enoxy)-6-(prop-2-enoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O6/c1-5-9-20-13-14-15(21-10-6-2)16(22-11-7-3)17(18(19)24-14)23-12-8-4/h5-8,14-19H,1-4,9-13H2/t14-,15-,16+,17-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUWSFCCHQHPCH-IHAUNJBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1C(C(C(C(O1)O)OCC=C)OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OCC=C)OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2,3,4,6-Tetra-O-allyl-D-glucopyranose: A Versatile Building Block in Modern Carbohydrate Chemistry

Abstract

In the sophisticated landscape of carbohydrate chemistry, the strategic manipulation of protecting groups is fundamental to the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. 2,3,4,6-Tetra-O-allyl-D-glucopyranose has emerged as a pivotal intermediate, offering a unique combination of stability and versatile reactivity. The four allyl ether protecting groups provide robust shielding of the hydroxyl functionalities under a wide range of reaction conditions, while the free anomeric hydroxyl group allows for its direct application as a glycosyl donor. Furthermore, the terminal double bonds of the allyl groups present unique opportunities for functionalization, such as polymerization and cross-metathesis. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and core applications of 2,3,4,6-Tetra-O-allyl-D-glucopyranose, complete with detailed experimental protocols and workflow diagrams, to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Allyl Protecting Groups

The synthesis of complex carbohydrates is a formidable challenge due to the multiple hydroxyl groups of similar reactivity present on a monosaccharide unit. A successful synthesis hinges on a carefully orchestrated protecting group strategy, allowing for the selective unmasking and reaction of specific positions. While benzyl and acyl groups are workhorses in this field, the allyl ether offers a distinct and powerful advantage: orthogonality .

Allyl groups are stable under most acidic and basic conditions used to remove other protecting groups, yet they can be selectively cleaved under specific, mild conditions, typically involving transition metal catalysis. This orthogonality is the cornerstone of their utility. 2,3,4,6-Tetra-O-allyl-D-glucopyranose embodies this principle, providing a platform where the anomeric position is poised for glycosylation, the four protected hydroxyls are stable, and the protecting groups themselves can be removed without disturbing other common functionalities like benzyl ethers or esters. This guide delves into the practical applications of this versatile molecule.

Synthesis of 2,3,4,6-Tetra-O-allyl-D-glucopyranose

A technically interesting and efficient route to 2,3,4,6-Tetra-O-allyl-D-glucopyranose avoids the multi-step protection of D-glucose and instead utilizes a readily available, per-allylated disaccharide: octa-O-allyl sucrose.[1] The core strategy involves the selective cleavage of the glycosidic bond of the sucrose derivative, followed by purification.

Conceptual Framework

The synthesis leverages the differential reactivity of the glycosidic bond compared to the allyl ether linkages. Under Lewis acidic conditions, the glycosidic bond can be cleaved. A German patent describes a process using boron trifluoride etherate in the presence of a soft nucleophile like ethanethiol to facilitate this cleavage in an aprotic solvent.[1] The resulting mixture of protected glucose and fructose moieties can then be separated, with the desired 2,3,4,6-Tetra-O-allyl-D-glucopyranose being isolated via crystallization.[1]

Caption: Synthetic workflow for 2,3,4,6-Tetra-O-allyl-D-glucopyranose.

Experimental Protocol: Synthesis from Octa-O-allyl Sucrose

This protocol is adapted from the principles described in the patent literature.[1]

Materials:

-

Octa-O-allyl sucrose (crude)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Ethanethiol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Dissolve crude octa-O-allyl sucrose in anhydrous dichloromethane under an inert atmosphere (e.g., Argon).

-

Add ethanethiol to the solution.

-

Cool the mixture in an ice bath and slowly add boron trifluoride etherate.

-

Allow the reaction to stir for 20-60 minutes, monitoring the consumption of starting material by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude oil, containing a mixture of allylated glucose and fructose derivatives, is purified by crystallization. Dissolve the oil in a minimal amount of hexane and cool to -25°C to induce crystallization of the target compound.

-

Collect the solid product by filtration and dry under vacuum to yield 2,3,4,6-Tetra-O-allyl-D-glucopyranose.

Core Applications in Carbohydrate Chemistry

The unique structure of 2,3,4,6-Tetra-O-allyl-D-glucopyranose makes it a powerful tool for several advanced applications.

A Reactive Glycosyl Donor for Oligosaccharide Synthesis

The free anomeric hydroxyl group is the primary site of reactivity for glycosylation. The four electron-donating allyl ether groups act as "arming" functionalities, increasing the electron density at the anomeric center. This enhances the reactivity of the corresponding glycosyl donor, facilitating the formation of the glycosidic bond.[2] This "armed-disarmed" strategy is a cornerstone of modern oligosaccharide synthesis, allowing for the selective coupling of a reactive "armed" donor (like an allyl-protected sugar) with a less reactive "disarmed" acceptor (often an acyl-protected sugar).[2]

Caption: General workflow for using the title compound as a glycosyl donor.

Orthogonal Deprotection: The Allyl Advantage

The true power of allyl ethers lies in their selective removal. This allows chemists to unmask hydroxyl groups at a specific stage of a multi-step synthesis without affecting other protecting groups like benzyl ethers, silyl ethers, or acetals. The most common and efficient method involves a two-step isomerization-hydrolysis sequence.[3][4]

Mechanism Insight: The first step involves an organometallic catalyst, such as Dichlorotris(triphenylphosphine)ruthenium(II), which isomerizes the terminal allyl double bond (a stable allyl ether) into an internal double bond, forming a prop-1-enyl ether.[4][5] This new enol ether is significantly more acid-labile and can be readily hydrolyzed in a subsequent step to reveal the free hydroxyl group.

Caption: Two-step workflow for the deprotection of allyl ethers.

Experimental Protocol: Two-Step Allyl Ether Deprotection This protocol is based on highly efficient methods reported in the literature.[3][4]

Step A: Isomerization to Prop-1-enyl Ether

-

Materials:

-

O-allyl glycoside

-

Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] (catalytic amount)

-

Anhydrous solvent (e.g., toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Dissolve the O-allyl glycoside in the anhydrous solvent under an inert atmosphere.

-

Add a catalytic amount of RuCl₂(PPh₃)₃.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is converted to the higher Rf prop-1-enyl ether.

-

Cool the reaction mixture and concentrate under reduced pressure. The crude product can often be used directly in the next step.

-

Step B: Hydrolysis of Prop-1-enyl Ether

-

Materials:

-

Crude prop-1-enyl ether from Step A

-

Acetone/Water solvent mixture (e.g., 9:1)

-

Mercuric chloride (HgCl₂)

-

Mercuric oxide (HgO, red)

-

-

Procedure:

-

Dissolve the crude prop-1-enyl ether in the acetone/water mixture.

-

Add mercuric chloride and mercuric oxide to the solution.

-

Stir the mixture vigorously at room temperature. Monitor the hydrolysis by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the mercury salts.

-

Concentrate the filtrate and extract the residue with a suitable organic solvent (e.g., ethyl acetate). Wash with water, dry the organic layer, and concentrate to yield the deprotected alcohol.

-

Table 1: Comparison of Catalysts for Allyl Isomerization

| Catalyst System | Substrate Example | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| (PPh₃)₃RuCl₂ | Various O-allyl glycosides | ~95% | Toluene, reflux, 4h | [4] |

| Grubbs' Catalyst + DIPEA | Various O-allyl glycosides | High | PhCH₃, reflux, 4h | [4] |

| Pd/C | Allyl ethers | High | Basic conditions, mild temp. | [6] |

| (Ph₃P)RhCl | Allyl ethers | N/A | Varies |[7] |

Monomer for Glycopolymer Synthesis

Beyond its role in oligosaccharide synthesis, the four terminal alkene functionalities of 2,3,4,6-Tetra-O-allyl-D-glucopyranose make it an attractive monomer or cross-linking agent for the creation of novel glycopolymers. These materials are of high interest for applications in drug delivery, tissue engineering, and biomaterials. Related allyl-functionalized sugar monomers have been successfully polymerized via cationic ring-opening polymerization or radical polymerization to create well-defined polymer structures.[8][9][10] The tetra-allyl derivative is particularly suited for creating cross-linked hydrogels, where the carbohydrate core imparts biocompatibility and chirality to the resulting material.

Conclusion and Future Outlook

2,3,4,6-Tetra-O-allyl-D-glucopyranose is more than just a protected sugar; it is a strategic platform for complex molecular engineering. Its utility is defined by three key features: a reactive anomeric center for glycosylation, robust yet orthogonally removable protecting groups, and four polymerizable alkene moieties. This combination allows researchers to build complex oligosaccharides, selectively functionalize specific positions in a synthetic sequence, and construct novel biomaterials. As the demand for sophisticated carbohydrate-based drugs and advanced functional materials grows, the role of versatile and strategically designed building blocks like 2,3,4,6-Tetra-O-allyl-D-glucopyranose will undoubtedly continue to expand, enabling new discoveries in medicine and materials science.

References

-

Hu, Y., et al. (2000). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry. Retrieved from [Link]

-

Various Authors. (n.d.). ResearchGate compilation on allyl ether deprotection. Retrieved from [Link]

-

Hu, Y., et al. (2000). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry. Retrieved from [Link]

- Google Patents. (1995). DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose....

-

Kamal, A., et al. (2007). Simple and Highly Efficient Method for the Deprotection of Allyl Ethers Using Dimethylsulfoxide–Sodium Iodide. Taylor & Francis Online. Retrieved from [Link]

-

Ghenem, R., et al. (2023). Synthesis and Characterization of Co-Polymer (Styrene / Allyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) and Studying some of its thermal properties. Baghdad Science Journal. Retrieved from [Link]

-

Ghenem, R., et al. (2023). Synthesis and Characterization of Co-Polymer (Styrene/Allyl 2, 3, 4, 6-tetra-O-acetyl-β-D-glucopyranoside) and Studying some of its thermal properties. ResearchGate. Retrieved from [Link]

-

Kadokawa, J., et al. (2000). Precision synthesis of(1→6)-α-D-glucopyranan by cationic ring-opening polymerization of 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose. ResearchGate. Retrieved from [Link]

Sources

- 1. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. "Synthesis and Characterization of Co-Polymer (Styrene / Allyl 2,3,4,6-" by Yousef Wadouh, Rana Ghenem et al. [bsj.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Strategic Implementation of Allyl Protecting Groups in Glucose Derivatives

Executive Summary

In the complex landscape of carbohydrate chemistry, the allyl ether (

The Strategic Value of Allyl Ethers

The utility of the allyl group in glucose chemistry is predicated on three pillars: Orthogonality , Electronic Activation , and Steric Minimalization .

Orthogonality Profile

The allyl ether is stable to conditions that cleave other common protecting groups, allowing for intricate multi-step synthesis without "protecting group shuffling."

| Condition | Allyl Ether Stability | Common Competing Group Cleaved |

| Acidic (e.g., TFA, HCl) | Stable | Trityl (Trt), Isopropylidene (Acetonide), Silyl ethers (TBS/TBDPS) |

| Basic (e.g., NaOMe) | Stable | Esters (Acetyl, Benzoyl, Pivaloyl) |

| Hydrogenolysis ( | Stable * | Benzyl (Bn), Cbz |

| Oxidative (DDQ) | Stable | p-Methoxybenzyl (PMB) |

*Note: While generally stable to hydrogenation, prolonged exposure or specific catalysts can reduce the double bond to a propyl ether, rendering it difficult to remove. This requires careful catalyst selection (e.g., poisoned Pd).

Electronic Influence: The "Armed" Effect

In glycosylation reactions, the electron density of the protecting group at C-2 (and generally around the ring) dictates the reactivity of the anomeric center.

-

Ether groups (Allyl, Benzyl): Electron-donating (inductively). They stabilize the oxocarbenium ion intermediate, making the donor "Armed" (highly reactive).

-

Ester groups (Acetyl, Benzoyl): Electron-withdrawing.[1] They destabilize the oxocarbenium ion, making the donor "Disarmed" (less reactive).

This distinction allows for chemoselective coupling: an Allyl-protected donor can be glycosylated to an Acetyl-protected acceptor in the same pot, a strategy pioneered by Fraser-Reid [1].

Mechanistic Pathways of Deprotection[2]

The removal of allyl groups is a showcase of transition metal organometallic chemistry. Two primary pathways exist: Isomerization and Direct Oxidative Addition .

Pathway A: Palladium(0)-Catalyzed Transallylation

This method utilizes the Tsuji-Trost reaction mechanism. It is neutral and highly specific.

-

Oxidative Addition: Pd(0) inserts into the allylic C-O bond, forming a

-allyl palladium complex. -

Nucleophilic Scavenging: A soft nucleophile (morpholine, dimedone, or tributyltin hydride) attacks the

-allyl ligand. -

Release: The glucose hydroxyl is regenerated, and the allyl group is sequestered by the scavenger.

Pathway B: Iridium-Catalyzed Isomerization

Cationic Iridium(I) catalysts isomerize the terminal alkene (allyl) to an internal enol ether (propenyl).

-

Reaction:

-

Cleavage: The resulting vinyl ether is extremely acid-labile and can be cleaved with mild aqueous acid (

) or Iodine/Water, leaving other acid-sensitive groups intact [2].

Figure 1: The catalytic cycle of Palladium-mediated allyl deprotection via the

Advanced Installation: Regioselective Tin-Mediated Allylation

While global allylation uses NaH/Allyl Bromide, selective installation at specific hydroxyls (often C-3 or C-6) requires organotin chemistry. This method exploits the enhanced nucleophilicity of stannylene acetals.[2][3]

The Mechanism

Dibutyltin oxide (

Experimental Protocols

Protocol A: Regioselective C-3 Allylation of Glucose via Stannylene Acetal

Target: Selective protection of the C-3 hydroxyl in a 4,6-benzylidene glucose derivative.

Reagents:

-

Starting Material: Methyl 4,6-O-benzylidene-

-D-glucopyranoside (1.0 eq) -

Dibutyltin oxide (

) (1.1 eq) -

Allyl Bromide (1.5 eq)

-

Cesium Fluoride (CsF) (1.2 eq)

-

Solvent: Toluene (anhydrous) and DMF.

Step-by-Step Workflow:

-

Acetal Formation: Suspend starting material and

in anhydrous Toluene. Heat to reflux with a Dean-Stark trap to remove water azeotropically (2-4 hours). The solution will become clear. -

Solvent Swap: Evaporate Toluene under reduced pressure. Redissolve the resulting tin-acetal foam in anhydrous DMF.

-

Allylation: Add CsF and Allyl Bromide to the DMF solution. Stir at room temperature for 12 hours.

-

Why CsF? Fluoride coordinates to the Tin, increasing the electron density on the oxygen atoms, enhancing nucleophilicity (The "Coordination Effect").

-

-

Quench: Pour mixture into aqueous KF solution (precipitates tin salts) and extract with EtOAc.

-

Purification: Silica gel chromatography. The C-3 allyl ether is typically the major product due to the equatorial nature of the C-3 oxygen in the tin complex.

Protocol B: Palladium-Catalyzed Deprotection (Standard)

Target: Removal of allyl ether in the presence of benzyl ethers.[3]

Reagents:

-

Catalyst:

(Tetrakis, 0.05 eq) -

Scavenger: 1,3-Dimethylbarbituric acid (NDMBA) or Morpholine (3-5 eq)

-

Solvent: THF or DCM (degassed).

Step-by-Step Workflow:

-

Preparation: Dissolve the allyl-protected sugar in dry, degassed THF. Oxygen must be excluded to prevent oxidation of the phosphine ligands.

-

Scavenger Addition: Add NDMBA (preferred for odorless workup) or Morpholine.

-

Catalysis: Add

. The solution typically turns yellow/orange. -

Monitoring: Stir at RT. Monitor by TLC. The reaction is usually fast (30 min - 2 hours).

-

Self-Validation Check: If reaction stalls, add more catalyst. If black precipitate forms (Pd metal), the ligands have oxidized; fresh catalyst is needed.

-

-

Workup: Evaporate solvent. The scavenger-allyl byproduct is polar. Purify via column chromatography.

Orthogonal Synthesis Workflow (Armed-Disarmed)

The following diagram illustrates a convergent block synthesis utilizing the allyl group's unique electronic properties to control glycosylation sequence.

Figure 2: The "Armed-Disarmed" strategy. The allyl group keeps the donor reactive, while the ester group ensures the acceptor does not self-couple. Post-coupling, the allyl is removed to convert the product into an acceptor for the next round.

References

-

Fraser-Reid, B., et al. "Armed and disarmed n-pentenyl glycosides in saccharide couplings: General strategy for synthesis." Journal of the American Chemical Society, 110(8), 2662–2663. Link

-

Gigg, R., & Warren, C. D. "The Allyl Ether as a Protecting Group in Carbohydrate Chemistry." Journal of the Chemical Society C, 1903-1911. Link

-

David, S., & Hanessian, S. "Regioselective manipulation of hydroxyl groups via organotin derivatives." Tetrahedron, 41(4), 643-663. Link

-

Guibé, F. "Allylic protecting groups and their use in a complex environment part I: Allylic protection of alcohols." Tetrahedron, 53(40), 13509-13556. Link

Sources

Stability of Tetra-O-allyl-D-glucose: A Technical Guide to Acid-Base Resilience

Executive Summary

Tetra-O-allyl-D-glucose (specifically 2,3,4,6-tetra-O-allyl-D-glucopyranose) represents a critical intermediate in oligosaccharide synthesis and glycopolymer engineering. Unlike its benzyl ether counterparts, the allyl ether moiety offers a unique "orthogonal" stability profile: it functions as a fortress against standard aqueous acids and bases but collapses controllably under specific isomerization conditions.

This guide provides a rigorous analysis of the molecule's stability limits. It distinguishes between the robustness of the protecting groups (C2–C6) and the reactivity of the anomeric center (C1) , providing a self-validating framework for handling this compound in complex synthetic workflows.

Part 1: Chemical Architecture & Stability Logic

To understand the stability of tetra-O-allyl-D-glucose, one must decouple the protecting groups from the carbohydrate core.

The Allyl Ether Moieties (C2, C3, C4, C6)

The allyl ether (

-

Base Stability: High. The

hybridized carbon attached to the oxygen is not acidic. It survives harsh alkylation conditions (e.g., NaH/DMF). -

Acid Stability: Moderate to High. The oxygen lone pairs are less available for protonation than in acetals. It generally survives 1N HCl and glacial acetic acid at room temperature.

-

The Achilles Heel: Isomerization.[1] Under strong base with specific orbital alignment (e.g., t-BuOK in DMSO), the allyl group isomerizes to a propenyl (vinyl) ether, which is then instantly hydrolyzed by mild acid.

The Anomeric Center (C1)

In 2,3,4,6-tetra-O-allyl-D-glucose, C1 is a hemiacetal (free -OH).

-

Acid Sensitivity: Extreme. In aqueous acid, the hemiacetal undergoes rapid mutarotation (

). In alcoholic acid, it forms glycosides. -

Base Sensitivity: Moderate. While protected at C2, the molecule cannot undergo the Lobry de Bruyn–Van Ekenstein transformation (isomerization to fructose) because the C2 position is blocked. However, strong bases can cause anomeric degradation over extended periods.

Part 2: Mechanistic Visualizations

Diagram 1: The Stability Decision Matrix

This pathway illustrates the fate of the molecule under different stress conditions.

Caption: Decision matrix showing the divergent fate of the molecule under varying pH conditions. Note the specific vulnerability to t-BuOK.

Diagram 2: Mechanism of Base-Catalyzed Isomerization (The "Gigg" Method)

This mechanism explains why t-BuOK is the specific "kryptonite" for allyl ethers, converting them into acid-labile vinyl ethers.

Caption: The Gigg Isomerization pathway. The stability of the allyl group is compromised only when converted to the enol ether form.

Part 3: Experimental Protocols & Stress Testing

These protocols are designed to validate the quality of your material or to intentionally cleave the groups.

Protocol A: Acid Stability Challenge (Quality Control)

Objective: Confirm stability of allyl ethers during glycosylation conditions.

-

Preparation: Dissolve 50 mg of tetra-O-allyl-D-glucose in 1 mL of DCM.

-

Challenge: Add 0.1 mL of TFA (Trifluoroacetic acid).

-

Monitoring: Stir at RT for 2 hours. Monitor via TLC (Silica gel, 3:1 Hexane/EtOAc).

-

Expectation: The spot for tetra-O-allyl-glucose should remain intact (Rf ~0.3-0.4). If new baseline spots appear, the allyl groups are cleaving (unlikely unless heated).

-

Note: The anomeric position may trifluoroacetylate, but the allyl ethers will persist.

-

-

Quench: Neutralize with saturated NaHCO₃.

Protocol B: Base-Catalyzed Cleavage (The Isomerization)

Objective: Removal of allyl groups (Deprotection). Based on the method by Gigg et al. [1]

-

Activation: Dissolve substrate (1 mmol) in anhydrous DMSO (5 mL).

-

Isomerization: Add potassium tert-butoxide (t-BuOK, 1.5 eq). Heat to 100°C for 1 hour.

-

Hydrolysis: Cool to RT. Pour into dilute HCl (0.1 M) or Acetone/Water with HgO (mercury-free alternatives involve simple dilute H₂SO₄ heating).

-

Result: The vinyl ether cleaves rapidly, yielding the free alcohol.

Stability Data Summary

| Condition | Reagent | Duration | Outcome for Allyl Ether | Outcome for Anomeric C1 |

| Aqueous Acid | 1N HCl, 25°C | 24 Hours | Stable | Mutarotation (Fast) |

| Strong Acid | Neat TFA, 25°C | 2 Hours | Stable | Esterification (Reversible) |

| Lewis Acid | TiCl₄ / DCM, -78°C | 1 Hour | Stable | Glycosylation Activation |

| Standard Base | 50% NaOH, 100°C | 4 Hours | Stable | Stable |

| Isomerization | t-BuOK / DMSO, 80°C | 1 Hour | Isomerizes to Vinyl Ether | Stable |

| Reductive | H₂ / Pd-C | N/A | Cleaved (Hydrogenation) | Stable |

Part 4: Technical Analysis & Causality

Why is it stable in NaOH but not t-BuOK?

The

The Anomeric Paradox

Researchers often confuse the instability of the molecule with the instability of the protecting group.

-

If you treat tetra-O-allyl-glucose with acid, you will observe changes in optical rotation. This is not allyl cleavage; it is anomeric mutarotation.

-

To fix the anomeric center, one must first convert the hemiacetal to a glycoside (e.g., methyl tetra-O-allyl-glucoside). This fully protected form is stable to both acid (moderate) and base (high).

References

-

Gigg, R., & Warren, C. D. (1965). The Allyl Ether as a Protecting Group in Carbohydrate Chemistry.[5][6] Journal of the Chemical Society C: Organic. Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[7][8] Protective Groups in Organic Synthesis (3rd ed.).[8][9] Wiley-Interscience. (See Chapter on Ethers).

-

Guibert, B., et al. (1994). Isomerization of Allyl Ethers. Tetrahedron. Link

-

BenchChem. (2025). Protocols for the Deprotection of Allyl Ethers. Link

Sources

- 1. Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. A Theoretical Study of the Mechanism for Allylic Ether Isomerization [sioc-journal.cn]

- 4. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Allyl Ethers [organic-chemistry.org]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google Books [books.google.com.sg]

Technical Whitepaper: Solubility Profiling & Solvent Systems for Per-O-Allylated Glucose

[1]

Executive Summary & Molecular Dynamics

The conversion of D-glucose to per-O-allyl-D-glucose represents a fundamental "polarity inversion" in carbohydrate chemistry.[1] While native glucose is highly hydrophilic due to its five hydroxyl (-OH) groups acting as both hydrogen bond donors and acceptors, the per-O-allylated derivative is distinctly lipophilic.[1]

This transformation is not merely a protective step; it is a solubility switch that enables the molecule to traverse the organic phase, facilitating anhydrous chemical modifications such as Ring-Closing Metathesis (RCM) or glycosylation.[1]

The Mechanism of Solvation

The solubility shift is governed by the elimination of the hydrogen-bonding network:

-

Native Glucose: High lattice energy in solid state; dissolves in water via extensive H-bonding.[1][2][3]

-

Per-O-allyl Glucose: The allyl ether groups (

) cap the polar hydroxyls.[1] The molecule relies on London dispersion forces and dipole-dipole interactions for solvation.[1] Consequently, water solubility drops to near zero, while miscibility with non-polar and moderately polar organic solvents becomes absolute.[2][3]

Solvent Compatibility Matrix

The following data categorizes solvent interactions based on the Like Dissolves Like principle, validated through standard workup and purification protocols.

| Solvent Class | Representative Solvents | Solubility Status | Application Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (Miscible) | Primary solvent for reactions and extraction.[1][2][3] Excellent solubilizer. |

| Esters | Ethyl Acetate (EtOAc) | High (Miscible) | Standard solvent for extraction and silica gel chromatography (mobile phase).[1][2][3] |

| Ethers | Diethyl Ether, THF, MTBE | High (Miscible) | THF is often used as the reaction medium; Et2O is excellent for workup phase separation.[2][3] |

| Aromatic Hydrocarbons | Toluene, Benzene | High (Miscible) | Used for azeotropic drying or high-temperature reactions (e.g., Claisen rearrangement).[1][2][3] |

| Alkanes | Hexanes, Pentane, Heptane | Moderate to High | Used as the non-polar component in flash chromatography.[2][3] Pure per-allyl glucose is soluble, but impurities may precipitate.[1][2][3] |

| Polar Aprotic | DMF, DMSO | High | Reaction media for Williamson ether synthesis.[2][3] Note: Difficult to remove due to high boiling points.[2][3][4] |

| Polar Protic | Water | Insoluble | Critical: The basis for aqueous workup.[2][3] Product partitions out of water.[2][3] |

| Alcohols | Methanol, Ethanol | Variable | Soluble, but often used to precipitate impurities or as a polar modifier in chromatography.[2][3] |

Visualization: The Polarity Switch

The following diagram illustrates the logical flow of the solubility transition and its impact on processing.

Figure 1: The thermodynamic solubility switch enabling phase separation.[1]

Experimental Protocol: Self-Validating Synthesis & Extraction

This protocol is designed to be self-validating : if the solubility principles are ignored, the phase separation will fail, or the yield will collapse.[2]

Synthesis (The Solvation Context)

-

Reagents: D-Glucose, Sodium Hydride (NaH), Allyl Bromide.[1][2][3]

-

Rationale: DMF is required to dissolve the polar starting material (Glucose) and the ionic base (NaH).

-

The Critical Step: Upon completion, the reaction mixture is a homogeneous solution in DMF. You must now exploit the insolubility of the product in water to isolate it.

The Extraction Workflow

-

Quench: Carefully add Methanol to destroy excess NaH (hydrogen gas evolution).[1][2][3]

-

Dilution (The Switch): Pour the reaction mixture into a 10x volume of Ice Water .

-

Observation: The per-O-allylated glucose will crash out of the aqueous DMF solution, appearing as an oil or gummy precipitate.[1]

-

-

Washing: Wash the organic layer 3x with water to remove residual DMF.[2][3]

Purification Strategy: Flash Chromatography[4][7]

Since per-O-allylated glucose is typically an oil (syrup) and difficult to recrystallize, silica gel flash chromatography is the standard purification method.[1]

Solvent Systems (TLC Analysis)

-

Rf Target: Adjust solvent ratio to achieve an Rf of ~0.3 - 0.4.

| Composition (Hex:EtOAc) | Polarity | Elution Behavior |

| 9:1 | Low | Product moves slowly (Retained).[1][3] Good for separating non-polar byproducts. |

| 4:1 | Medium | Standard starting point. Product elutes efficiently.[2][3] |

| 1:1 | High | Product elutes near solvent front.[2][3] Poor separation. |

Visualization Workflow

The following diagram details the purification logic based on solubility differentials.

Figure 2: Purification workflow relying on differential solubility.[1]

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[1][2][3] Greene's Protective Groups in Organic Synthesis (4th ed.).[1][2][3] Wiley-Interscience.[1][2][3][8] (Definitive guide on allyl ether stability and solubility). [1][3]

-

Bailey, A. et al. (2023).[1][2][3] Solubility of Organic Compounds. University of Calgary Chemistry Department.[2][3] (General principles of solubility classes for ethers vs. alcohols).

-

Teledyne ISCO. (2023).[1][2][3][9] Purification of simple carbohydrates with flash chromatography. (Technical note on solvent systems for protected vs. unprotected sugars).

-

NIST Chemistry WebBook. D-Glucose Properties. (Baseline data for native glucose solubility to contrast with the allylated form).

Sources

- 1. L-Glucose - Wikipedia [en.wikipedia.org]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. memorial.scholaris.ca [memorial.scholaris.ca]

- 4. teledyneisco.com [teledyneisco.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. Isolation and Purification of Galloyl, Caffeoyl, and Hexahydroxydiphenoyl Esters of Glucoses from Balanophora simaoensis by High-Speed Countercurrent Chromatography and Their Antioxidant Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Allyl Ethers [organic-chemistry.org]

- 9. teledynelabs.com [teledynelabs.com]

Methodological & Application

The Strategic Conversion of 2,3,4,6-Tetra-O-allyl-d-glucopyranose to its Trichloroacetimidate Donor: A Guide for Advanced Glycochemistry

In the intricate field of complex oligosaccharide synthesis, the strategic selection and preparation of glycosyl donors are paramount to achieving desired stereochemical outcomes and high yields. Among the arsenal of available donors, glycosyl trichloroacetimidates stand out for their exceptional reactivity and versatility under mild acidic activation.[1] This application note provides a detailed protocol and scientific rationale for the conversion of the readily available 2,3,4,6-Tetra-O-allyl-d-glucopyranose, a key intermediate, into its corresponding trichloroacetimidate donor. This guide is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, offering field-proven insights into the nuances of this critical transformation.

I. The Scientific Imperative: Why Trichloroacetimidates?

The enduring popularity of the trichloroacetimidate method, pioneered by Schmidt, stems from a confluence of favorable characteristics. The resulting O-glycosyl trichloroacetimidates are relatively stable, often crystalline, and can be purified by standard chromatographic techniques.[2] Critically, their activation to form a glycosidic bond requires only a catalytic amount of a Lewis or Brønsted acid, a stark contrast to more traditional glycosylation methods that often necessitate stoichiometric and sometimes harsh promoters.[3]

The choice of allyl protecting groups for the non-anomeric hydroxyls of the glucose core is a strategic one. Allyl ethers are valued for their stability under a wide range of reaction conditions, yet they can be readily and orthogonally removed in the presence of other protecting groups, typically through palladium-catalyzed isomerization and subsequent hydrolysis. This orthogonality is a cornerstone of modern, multi-step oligosaccharide synthesis, allowing for the sequential and selective unmasking of hydroxyl groups for further glycosylation.

II. The Reaction at its Core: Mechanism and Key Considerations

The formation of the glycosyl trichloroacetimidate proceeds via the base-catalyzed addition of the anomeric hydroxyl group of 2,3,4,6-Tetra-O-allyl-d-glucopyranose to the electrophilic carbon of trichloroacetonitrile.

Figure 1: Simplified reaction mechanism for trichloroacetimidate formation.

The choice of base is a critical parameter influencing the reaction's efficiency and the anomeric selectivity of the resulting trichloroacetimidate.

-

Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium hydride (KH) are frequently employed. These bases irreversibly deprotonate the anomeric hydroxyl, driving the reaction to completion. However, their use requires strictly anhydrous conditions due to their high reactivity with water.

-

Organic bases , most notably 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), offer a milder and more homogenous reaction environment.[4] While the equilibrium of the initial deprotonation may not lie as far to the product side as with metal hydrides, DBU is often sufficient to catalyze the reaction effectively and is more tolerant of trace amounts of moisture.

The anomeric configuration of the starting hemiacetal and the reaction conditions can influence the anomeric ratio of the resulting trichloroacetimidate. For glucopyranose derivatives, the more thermodynamically stable α-trichloroacetimidate is often the major product.

III. Quantitative Data and Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the conversion of 2,3,4,6-Tetra-O-allyl-d-glucopyranose to its trichloroacetimidate donor.

| Parameter | Condition A | Condition B | Rationale |

| Base | Sodium Hydride (NaH) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | NaH provides irreversible deprotonation, while DBU offers milder, homogenous conditions. |

| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) | DCM is a good solvent for both the starting material and reagents and is relatively unreactive. |

| Temperature | 0 °C to room temperature | 0 °C to room temperature | The reaction is typically initiated at a lower temperature to control the initial exothermic reaction. |

| Reaction Time | 1-3 hours | 2-6 hours | Reactions with DBU may require longer times to reach completion. |

| Typical Yield | 85-95% | 80-90% | Both methods generally provide high yields of the desired product. |

IV. Detailed Experimental Protocols

A. Protocol using Sodium Hydride (NaH)

Materials:

-

2,3,4,6-Tetra-O-allyl-d-glucopyranose

-

Sodium hydride (60% dispersion in mineral oil)

-

Trichloroacetonitrile

-

Anhydrous dichloromethane (DCM)

-

Hexane (for washing NaH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Preparation of NaH: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), weigh the required amount of NaH dispersion. Wash the NaH three times with anhydrous hexane to remove the mineral oil, carefully decanting the hexane each time.

-

Reaction Setup: Suspend the washed NaH in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Addition of Starting Material: Dissolve 2,3,4,6-Tetra-O-allyl-d-glucopyranose in anhydrous DCM and add it dropwise to the NaH suspension via a syringe or dropping funnel over 15-20 minutes.

-

Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the alkoxide is usually accompanied by the evolution of hydrogen gas.

-

Addition of Trichloroacetonitrile: Cool the reaction mixture back to 0 °C and add trichloroacetonitrile dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

B. Protocol using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Materials:

-

2,3,4,6-Tetra-O-allyl-d-glucopyranose

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Trichloroacetonitrile

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,3,4,6-Tetra-O-allyl-d-glucopyranose in anhydrous DCM.

-

Addition of Reagents: Cool the solution to 0 °C and add trichloroacetonitrile followed by the dropwise addition of DBU.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system.

V. Workflow and Logic

Figure 2: Experimental workflow for the synthesis of the trichloroacetimidate donor.

VI. Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through rigorous monitoring and characterization.

-

TLC Analysis: The disappearance of the starting hemiacetal (which is more polar) and the appearance of the less polar trichloroacetimidate product can be easily visualized.

-

NMR Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the product. Key diagnostic signals include the anomeric proton of the trichloroacetimidate (typically a doublet around 6.5 ppm for the α-anomer) and the imine carbon in the 13C NMR spectrum (around 160 ppm).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized donor.

A potential side reaction is the formation of the anomeric trichloroacetamide. This can occur through an intermolecular aglycon transfer mechanism, especially under acidic conditions or with prolonged reaction times.[4] The described work-up with a mild base wash helps to remove any acidic impurities that might promote this side reaction during storage or purification.

VII. Conclusion

The conversion of 2,3,4,6-Tetra-O-allyl-d-glucopyranose to its trichloroacetimidate donor is a robust and high-yielding reaction that is fundamental to modern carbohydrate chemistry. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly the choice of base and the maintenance of anhydrous conditions, researchers can reliably produce this valuable glycosyl donor. The protocols and insights provided in this application note are intended to empower scientists to confidently incorporate this key building block into their synthetic strategies for the assembly of complex oligosaccharides and glycoconjugates.

VIII. References

-

van de Vrande, K. N. A., et al. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters, 25(33), 6128–6132. [Link]

-

Shi, W. Q. (2018). Optimized synthesis of a glucosyl trichloroacetimidate donor with single column purification. Ball State University. [Link]

-

El-Ashry, E. S. H. (2004). Novel Trichloroacetimidates and their Reactions. Cuvillier Verlag. [Link]

-

Nielsen, M. M., et al. (2019). Self-promoted and stereospecific formation of N-glycosides. Organic & Biomolecular Chemistry, 17(17), 4231-4239. [Link]

-

Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis. (2026, January 7). Medium. [Link]

-

Wessel, H., Iversen, T., & Bundle, D. R. (1985). Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates. Journal of the Chemical Society, Perkin Transactions 1, 2247-2250. [Link]

-

Chisholm, J. D. (2017). Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synthetic Analogs. Syracuse University. [Link]

Sources

- 1. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cuvillier.de [cuvillier.de]

- 3. Unlocking the Potential of Trichloroacetimidate Glycosylation in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 4. DSpace [cardinalscholar.bsu.edu]

Application Notes and Protocols for the Radical Polymerization of 2,3,4,6-Tetra-o-allyl-d-glucopyranose

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of 2,3,4,6-Tetra-o-allyl-d-glucopyranose in radical polymerization. This versatile, bio-based monomer offers a pathway to novel glycopolymers with significant potential in biomedical applications, including drug delivery systems and tissue engineering. This document elucidates the fundamental principles of its polymerization, addresses the inherent challenges associated with allyl monomers, and presents methodologies for both conventional free-radical polymerization and advanced controlled radical polymerization techniques. The content is structured to provide not only procedural steps but also the scientific rationale behind these methods, ensuring a thorough understanding for the successful synthesis and characterization of well-defined sugar-based polymers.

Introduction: The Significance of Allylated Glucopyranose in Polymer Science

Carbohydrates represent a readily available, stereochemically rich class of natural products, making them attractive building blocks for the synthesis of functional polymers.[1] The incorporation of sugar moieties into polymer backbones can impart desirable properties such as biocompatibility, biodegradability, and specific biological recognition. 2,3,4,6-Tetra-o-allyl-d-glucopyranose is a particularly interesting monomer as the four allyl groups provide multiple sites for polymerization, leading to the formation of cross-linked networks or hyperbranched structures. These resulting glycopolymers are promising candidates for advanced materials in the biomedical field.[2][3]

The presence of the allyl functional groups, however, introduces specific challenges to radical polymerization, most notably degradative chain transfer. This process can lead to the formation of low molecular weight polymers and retard the rate of polymerization.[4] Understanding and mitigating these effects is crucial for the successful synthesis of high-molecular-weight, functional glycopolymers. This guide will explore strategies to address these challenges, including the use of controlled radical polymerization techniques.

Synthesis of 2,3,4,6-Tetra-o-allyl-d-glucopyranose

A reliable synthesis of the monomer is the first critical step. While various methods for the allylation of glucose exist, a common approach involves the reaction of a protected glucose derivative with an allyl halide. A general procedure is outlined below, which may be adapted from syntheses of similar protected glucose molecules.[5][6]

Protocol 1: Synthesis of 2,3,4,6-Tetra-o-allyl-d-glucopyranose

Materials:

-

D-glucose

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Suspend D-glucose in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride in portions to the suspension. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2,3,4,6-Tetra-o-allyl-d-glucopyranose as a clear oil.

Characterization: The structure and purity of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Free-Radical Polymerization

Conventional free-radical polymerization is a straightforward method to polymerize 2,3,4,6-Tetra-o-allyl-d-glucopyranose, particularly in copolymerizations with other vinyl monomers.

Homopolymerization

Homopolymerization of multi-allylic monomers like 2,3,4,6-Tetra-o-allyl-d-glucopyranose often leads to cross-linked gels due to the presence of multiple polymerizable groups. The reaction conditions can be tuned to control the extent of cross-linking.

Copolymerization

Copolymerization with mono-vinyl monomers is a common strategy to incorporate the sugar moiety into linear or lightly branched polymers. This approach mitigates the tendency for extensive cross-linking.

Protocol 2: Free-Radical Copolymerization with Styrene

This protocol is adapted from the copolymerization of similar allyl-functionalized sugar monomers.[7][8][9]

Materials:

-

2,3,4,6-Tetra-o-allyl-d-glucopyranose

-

Styrene (freshly distilled to remove inhibitors)

-

Benzoyl Peroxide (BP) or 2,2'-Azobisisobutyronitrile (AIBN) as initiator[7][10]

-

Anhydrous toluene or DMF as solvent

-

Methanol for precipitation

Procedure:

-

In a Schlenk tube, dissolve 2,3,4,6-Tetra-o-allyl-d-glucopyranose and styrene in the chosen solvent.

-

Add the radical initiator (typically 1-2 mol% with respect to the total monomer concentration).

-

Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70-80 °C for AIBN or BP).

-

Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The reaction mixture may become viscous.

-

Cool the reaction to room temperature and dilute with a small amount of the solvent if necessary.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization: The resulting copolymer should be characterized by:

-

¹H NMR and ¹³C NMR: To confirm the incorporation of both monomers and the disappearance of the allyl vinyl protons.[2][11]

-

FTIR: To identify the characteristic functional groups of the monomers in the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the copolymer.

Controlled Radical Polymerization: Towards Well-Defined Glycopolymers

To overcome the limitations of conventional free-radical polymerization, controlled radical polymerization (CRP) techniques are highly recommended for the synthesis of well-defined glycopolymers from 2,3,4,6-Tetra-o-allyl-d-glucopyranose.[4][12] These methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[13][14]

RAFT Polymerization

RAFT polymerization is a versatile CRP technique that is tolerant of a wide range of functional groups, making it suitable for the polymerization of carbohydrate-based monomers.[13][15] The choice of RAFT agent is critical and depends on the reactivity of the monomer. For allyl monomers, a xanthate or a dithiocarbamate RAFT agent may be more suitable than the more common dithiobenzoates.

Protocol 3: RAFT Copolymerization with a More Active Monomer

Due to the lower reactivity of allyl monomers, a common strategy is to copolymerize them with a more active monomer (e.g., N-isopropylacrylamide or acrylic acid) to ensure controlled polymerization.

Materials:

-

2,3,4,6-Tetra-o-allyl-d-glucopyranose

-

Co-monomer (e.g., N-isopropylacrylamide)

-

RAFT agent (e.g., a suitable xanthate or dithiocarbamate)

-

AIBN as initiator

-

Anhydrous 1,4-dioxane or DMF as solvent

-

Diethyl ether for precipitation

Procedure:

-

Combine the monomers, RAFT agent, and initiator in a Schlenk tube.

-

Add the anhydrous solvent.

-

Deoxygenate the solution by several freeze-pump-thaw cycles.

-

Immerse the sealed tube in a thermostatically controlled oil bath at the appropriate temperature (e.g., 60-70 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR.

-

Once the desired conversion is reached, quench the polymerization by cooling the tube in an ice bath and exposing the contents to air.

-

Precipitate the polymer in cold diethyl ether, and purify by re-precipitation.

-

Dry the final polymer under vacuum.

Data Presentation and Visualization

Table 1: Representative Reaction Parameters for Copolymerization

| Entry | Monomer 1 | Monomer 2 | [M1]:[M2]:[I] | Solvent | Temp (°C) | Time (h) |

| 1 | 2,3,4,6-Tetra-o-allyl-d-glucopyranose | Styrene | 1:10:0.02 | Toluene | 80 | 24 |

| 2 | 2,3,4,6-Tetra-o-allyl-d-glucopyranose | MMA | 1:10:0.02 | DMF | 70 | 18 |

| 3 | 2,3,4,6-Tetra-o-allyl-d-glucopyranose | HEMA | 1:5:0.01 | DMF | 70 | 12 |

M1: 2,3,4,6-Tetra-o-allyl-d-glucopyranose; M2: Co-monomer; I: Initiator (AIBN)

Diagrams

Sources

- 1. Synthesis and Characterization of Biodegradable Polymers Based on Glucose Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. api.pageplace.de [api.pageplace.de]

- 5. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. "Synthesis and Characterization of Co-Polymer (Styrene / Allyl 2,3,4,6-" by Yousef Wadouh, Rana Ghenem et al. [bsj.uobaghdad.edu.iq]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, characterization, thermokinetic analysis and biological application of novel allyl glucosamine based glycopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Functional RAFT Polymers for Biomedical Applications [sigmaaldrich.com]

- 14. azom.com [azom.com]

- 15. research.rug.nl [research.rug.nl]

Technical Application Note: Selective Oxidation of 2,3,4,6-Tetra-O-allyl-D-glucopyranose to Lactones

Executive Summary

This application note details the procedure for the selective oxidation of 2,3,4,6-tetra-O-allyl-D-glucopyranose (a cyclic hemiacetal/lactol) to its corresponding 1,5-lactone (gluconolactone). This transformation is a critical intermediate step in the synthesis of C-glycosides, iminosugars, and complex glycomimetics used in drug discovery.

The primary challenge in this transformation is chemoselectivity: oxidizing the anomeric hydroxyl group without affecting the four allyl ether protecting groups, which are susceptible to isomerization (to vinyl ethers) under strongly basic conditions or electrophilic attack (e.g., iodolactonization) under certain oxidative protocols.

This guide presents two validated protocols:

-

Method A (The "Gold Standard"): DMSO/Acetic Anhydride (Albright-Goldman oxidation).[1]

-

Method B (The "Green/Scalable" Alternative): TEMPO/BAIB oxidation.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11]

The starting material, 2,3,4,6-tetra-O-allyl-D-glucopyranose, exists in equilibrium between its

Reaction Mechanism (Albright-Goldman)[1]

The Albright-Goldman oxidation utilizes dimethyl sulfoxide (DMSO) activated by acetic anhydride (

Figure 1: Mechanistic pathway of the Albright-Goldman oxidation applied to carbohydrate lactols.

Experimental Protocols

Pre-Requisites & Safety

-

Allyl Stability: Allyl ethers are stable to acidic and neutral conditions but can isomerize to propenyl ethers with strong bases (e.g.,

-BuOK). Both protocols below avoid strong bases. -

Anomeric Equilibrium: Ensure the starting material is the free hemiacetal (hydrolyzed from methyl glucoside or prepared from glucose).

-

Solvents: All solvents must be anhydrous. Water competes with the alcohol for the activated sulfonium species (Method A).

Method A: DMSO/Acetic Anhydride (Recommended)

This method is preferred for its reliability and mildness toward allyl groups. It is less sensitive to moisture than Swern conditions and does not require cryogenic temperatures.

Reagents:

-

2,3,4,6-Tetra-O-allyl-D-glucopyranose (

equiv) -

Dimethyl sulfoxide (DMSO), anhydrous (

equiv) -

Acetic anhydride (

) (

Procedure:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve the starting sugar (e.g., 1.0 g, ~2.3 mmol) in anhydrous DMSO (10 mL).

-

Addition: Add acetic anhydride (7 mL) dropwise at room temperature (20–25 °C).

-

Note: The reaction is slightly exothermic; a water bath can be used if scaling up >10 g.

-

-

Reaction: Stir the mixture at room temperature for 12–18 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (hemiacetal) will streak or appear as two spots (

); the product (lactone) appears as a distinct, higher Rf spot.

-

-

Workup:

-

Pour the reaction mixture into crushed ice/water (50 mL) to hydrolyze excess acetic anhydride. Stir for 30 minutes.

-

Extract with Ethyl Acetate (

mL). -

Wash the combined organic layers with saturated

(to remove acetic acid) and then water ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography on silica gel (Hexane/EtOAc 4:1) yields the lactone as a clear oil.

Method B: TEMPO / BAIB (Green Alternative)

This method uses catalytic TEMPO and stoichiometric Bis(acetoxy)iodobenzene (BAIB).[3] It is faster (2-4 hours) and avoids the sulfur smell of Method A, but requires buffering to ensure allyl stability.

Reagents:

-

Substrate (

equiv)[4] -

TEMPO (

equiv) -

BAIB (

equiv) -

Solvent:

(10:1)

Procedure:

-

Dissolution: Dissolve the substrate (1.0 g) in

(10 mL) and water (1 mL). -

Catalyst: Add TEMPO (72 mg, 0.2 equiv).

-

Oxidant: Add BAIB (1.6 g, 2.2 equiv) in one portion.

-

Reaction: Stir vigorously at room temperature. The orange color of TEMPO may fade and reappear.

-

Time: Typically complete in 2–4 hours.

-

-

Quench: Add aqueous

(10%) to quench excess oxidant. -

Workup: Extract with DCM, wash with brine, dry over

, and concentrate.

Data Interpretation & QC

Quantitative Comparison of Methods

| Feature | Method A: DMSO/Ac2O | Method B: TEMPO/BAIB |

| Yield | 85–92% | 80–88% |

| Reaction Time | 12–18 Hours | 2–4 Hours |

| Allyl Stability | Excellent | Good (Requires pH control) |

| Purification | Requires washing out DMSO | Simple extraction |

| Scalability | High (kg scale feasible) | Moderate (Exothermic) |

| Toxicity | Low (DMSO/AcOH) | Low (No heavy metals) |

Spectroscopic Validation (NMR)

Successful oxidation is confirmed by the disappearance of the anomeric proton and the appearance of the lactone carbonyl signal.

-

1H NMR (CDCl3):

-

Starting Material: Anomeric H-1 appears at

5.2–5.4 ppm (doublet/broad). -

Product:Disappearance of the H-1 signal. Allyl vinyl protons (

5.8–6.0 ppm) must remain intact.

-

-

13C NMR:

-

Starting Material: C-1 hemiacetal peak at

90–96 ppm. -

Product:Shift of C-1 to

169–170 ppm (Lactone Carbonyl).

-

Workflow Decision Tree

Use the following logic map to select the appropriate oxidation method based on your specific project constraints.

Figure 2: Decision matrix for selecting the optimal oxidation protocol.

References

-

Albright, J. D., & Goldman, L. (1965).[5][2] Indole Alkaloids.[2] III. Oxidation of Secondary Alcohols to Ketones.[1][6][7][2][8] Journal of the American Chemical Society, 87(18), 4214–4216. Link

-

Kuzuhara, H., & Fletcher, H. G. (1967). The Oxidation of Carbohydrates with Dimethyl Sulfoxide-Acetic Anhydride. The Journal of Organic Chemistry, 32(8), 2531–2534. Link

-

Epp, J. B., & Widlanski, T. S. (1999).[3] Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293–295. Link

-

De Mico, A., Margarita, R., Parlanti, L., Vescovi, A., & Piancatelli, G. (1997). A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds.[9] The Journal of Organic Chemistry, 62(20), 6974–6977. Link

-

Davis, N. J., & Flitsch, S. L. (1993). Selective Oxidation of Monosaccharide Derivatives to Uronic Acids. Tetrahedron Letters, 34(7), 1181-1184. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Albright–Goldman oxidation - Wikipedia [en.wikipedia.org]

- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 4. mdpi.com [mdpi.com]

- 5. Albright-Goldman Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. TEMPO [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Preparation of Advanced Glyconanomaterials Using Allyl-Functionalized Glucose: A Guide for Researchers

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of glyconanomaterials utilizing allyl-functionalized glucose. This emerging class of nanomaterials holds immense promise in targeted drug delivery, advanced biosensing, and bioimaging due to the specific biological recognition capabilities of carbohydrates.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically robust framework from the initial synthesis of the carbohydrate building block to the final characterization of the glyconanoconjugate. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot their experimental designs.

Introduction: The Significance of Glyconanomaterials

The cell surface is adorned with a complex array of carbohydrates, collectively known as the glycocalyx, which mediates a vast number of physiological and pathological processes.[1] Glyconanomaterials, which are nanoparticles decorated with a layer of carbohydrates, leverage these biological interactions for a variety of biomedical applications. By mimicking the multivalent presentation of carbohydrates on cell surfaces, glyconanomaterials can achieve enhanced binding avidity to specific cellular receptors, making them ideal candidates for targeted therapies and diagnostics.[4]

Allyl-functionalized glucose serves as a versatile precursor for the fabrication of these materials. The terminal allyl group provides a reactive handle for efficient and orthogonal conjugation to nanoparticle surfaces through chemistries such as the thiol-ene "click" reaction.[5][6] This approach offers a modular and reliable method for the preparation of a wide range of glyconanomaterials with tunable properties.

Synthesis of Allyl-Functionalized Glucose

The foundational step in the preparation of these glyconanomaterials is the synthesis of allyl-functionalized glucose. The Williamson ether synthesis is a classic and reliable method for this transformation, involving the reaction of an alkoxide with an alkyl halide.[7][8]

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a nucleophilic substitution (SN2) reaction.[7][9] In this protocol, a hydroxyl group of glucose is deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide), displacing the halide and forming an ether linkage. For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions.[9][10]

Diagram 1: Williamson Ether Synthesis of Allyl Glucose

Sources

- 1. biomedres.us [biomedres.us]

- 2. Photoinitiated Thiol‐ene Reactions of Enoses: A Powerful Tool for Stereoselective Synthesis of Glycomimetics with Challenging Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for Stereoselective Glycosylation with Tetra-O-allyl-D-glucopyranosyl Halides

Introduction: The Crucial Role of Stereoselective Glycosylation

In the landscape of modern drug discovery and chemical biology, the synthesis of complex carbohydrates and glycoconjugates stands as a formidable challenge. The stereoselective formation of the glycosidic bond, the linkage that connects a sugar to another molecule, is paramount, as the anomeric configuration (α or β) dictates the three-dimensional structure and, consequently, the biological activity of the resulting compound. This guide provides an in-depth exploration of stereoselective glycosylation using tetra-O-allyl-D-glucopyranosyl halides, versatile donors that offer unique advantages in complex oligosaccharide synthesis. The non-participating nature of the C-2 allyl protecting group is central to the strategies discussed herein, allowing for direct control over the anomeric outcome through careful selection of reaction parameters.[1][2]

The Donor: Advantages of Tetra-O-allyl-D-glucopyranosyl Halides

The choice of protecting groups on a glycosyl donor is a critical determinant of its reactivity and the stereochemical course of the glycosylation reaction.[3] Tetra-O-allyl protected glucose derivatives are particularly valuable for several reasons:

-

Non-Participating C-2 Protecting Group: Unlike acyl groups (e.g., acetyl, benzoyl) at the C-2 position, the allyl ether group does not participate in the reaction at the anomeric center. This absence of neighboring group participation prevents the formation of a cyclic acyloxonium ion intermediate, which would otherwise strongly favor the formation of the 1,2-trans-glycoside (the β-glycoside in the case of glucose). This non-participating character opens the door to achieving the thermodynamically less favored 1,2-cis-glycoside (the α-glycoside).[2]

-

Orthogonality: Allyl ethers are stable under a wide range of reaction conditions used for the manipulation of other protecting groups, such as silyl ethers and esters. They can be selectively removed under mild conditions, typically involving transition metal catalysts, without affecting other functionalities in the molecule.[4][5][6][7][8] This orthogonality is a cornerstone of modern multistep carbohydrate synthesis.

-

Enhanced Reactivity: Ether protecting groups, such as allyl and benzyl ethers, are considered "arming" groups as they increase the electron density of the pyranose ring, making the glycosyl donor more reactive compared to those with electron-withdrawing "disarming" ester groups.[9]

Mechanistic Principles of Stereocontrol

The stereochemical outcome of glycosylation with tetra-O-allyl-D-glucopyranosyl halides is a delicate interplay of several factors, including the nature of the leaving group (halide), the choice of solvent, the promoter system, and the temperature.[1][10]

The Role of the Oxocarbenium Ion

Upon activation of the glycosyl halide by a promoter, a highly reactive oxocarbenium ion intermediate is formed. This planar species can be attacked by the nucleophilic acceptor from either the α- or β-face, leading to a mixture of anomers. The key to stereoselectivity lies in controlling the facial selectivity of this nucleophilic attack.

Solvent Effects: A Decisive Factor

The choice of solvent plays a pivotal role in modulating the stereochemical outcome of the glycosylation reaction.[10][11][12]

-

Ethereal Solvents for α-Selectivity: Solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) can stabilize the incipient oxocarbenium ion. It is proposed that these solvents can coordinate to the anomeric center, preferentially blocking the β-face and thus directing the incoming nucleophile to the α-face, leading to the formation of the α-glycoside.[11][13]

-

Nitrile Solvents for β-Selectivity: Acetonitrile (MeCN) is known to favor the formation of β-glycosides. It is believed that acetonitrile can form a transient α-nitrilium ion intermediate, which then undergoes an Sₙ2-like displacement by the acceptor to yield the β-glycoside.[11][13][14]

Visualizing the Reaction Pathways

Caption: Proposed mechanisms for α- and β-selective glycosylation.

Experimental Protocols

Protocol 1: Synthesis of Tetra-O-allyl-α-D-glucopyranosyl Bromide

This protocol describes the preparation of the glycosyl bromide donor from the corresponding hemiacetal.

Materials:

-

2,3,4,6-Tetra-O-allyl-D-glucopyranose

-

Dichloromethane (DCM), anhydrous

-

Oxalyl bromide or triphenylphosphine and carbon tetrabromide

-

Pyridine or 2,4,6-collidine, anhydrous

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Dissolve 2,3,4,6-tetra-O-allyl-D-glucopyranose (1.0 equiv) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of oxalyl bromide (1.2 equiv) in anhydrous DCM. Alternatively, a combination of triphenylphosphine (1.5 equiv) and carbon tetrabromide (1.5 equiv) can be used.

-

Add anhydrous pyridine or collidine (1.2 equiv) dropwise to neutralize the generated acid.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude tetra-O-allyl-α-D-glucopyranosyl bromide is often used immediately in the subsequent glycosylation step without further purification due to its instability.

Protocol 2: α-Selective Glycosylation via In Situ Anomerization (Lemieux Conditions)

This protocol is designed to favor the formation of the 1,2-cis (α) glycosidic linkage using a glycosyl bromide.[3][15]

Materials:

-

Tetra-O-allyl-α-D-glucopyranosyl bromide (1.0 equiv)

-

Glycosyl acceptor (1.2-1.5 equiv)

-

Tetrabutylammonium bromide (TBAB) or Tetraethylammonium bromide (TEAB) (1.0 equiv)

-

Dichloromethane (DCM) and Diethyl ether (Et₂O) as solvents

-

Molecular sieves (4 Å), activated

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl acceptor and tetrabutylammonium bromide.

-

Add a mixture of anhydrous DCM and Et₂O (typically 1:1 to 1:3 v/v) under an inert atmosphere.

-

Cool the mixture to a low temperature (e.g., -40 °C to -78 °C).

-

In a separate flask, dissolve the freshly prepared tetra-O-allyl-α-D-glucopyranosyl bromide in anhydrous DCM.

-

Slowly add the solution of the glycosyl bromide to the cooled acceptor mixture via cannula.

-

Stir the reaction at low temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.

-

Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the α-glycoside.

Mechanism of α-Selectivity (In Situ Anomerization):

The thermodynamically stable α-bromide is in equilibrium with the more reactive β-bromide, facilitated by the presence of a soluble bromide salt (TBAB). The acceptor preferentially attacks the highly reactive β-bromide via an Sₙ2-like mechanism, leading to the formation of the α-glycoside.[3][15]

Caption: The in situ anomerization mechanism for α-glycosylation.

Protocol 3: β-Selective Glycosylation using a Glycosyl Iodide

Glycosyl iodides are more reactive than their bromide counterparts and can be used to achieve β-selectivity, particularly when silver salts are used to chelate the iodide.[9]

Materials:

-

Tetra-O-allyl-D-glucopyranose (1.0 equiv)

-

Trimethylsilyl iodide (TMSI) (1.2 equiv)

-

Glycosyl acceptor (1.5 equiv)

-

Silver triflate (AgOTf) or Silver silicate (1.2 equiv)

-

Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å), activated

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In situ generation of the glycosyl iodide: Dissolve tetra-O-allyl-D-glucopyranose in anhydrous MeCN or DCM under an inert atmosphere.

-

Cool the solution to 0 °C and add TMSI dropwise. Stir for 30-60 minutes. The formation of the glycosyl iodide can be monitored by TLC.

-

In a separate flask, dissolve the glycosyl acceptor and silver triflate in anhydrous MeCN or DCM with activated 4 Å molecular sieves.

-

Cool the acceptor mixture to -78 °C.

-

Slowly transfer the freshly prepared glycosyl iodide solution to the cold acceptor mixture via cannula.

-

Stir the reaction at low temperature, gradually warming to room temperature if necessary, while monitoring by TLC.

-

Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

-

Filter the mixture through Celite to remove silver salts, and wash the pad with DCM.

-

Combine the filtrates and wash with saturated aqueous sodium thiosulfate solution (to remove excess iodine), followed by brine.

-